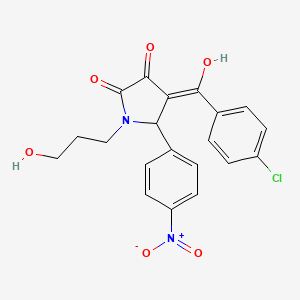
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide, also known as BPAP, is a synthetic compound that has been researched for its potential use as a psychoactive drug. BPAP has been found to have a unique mechanism of action that differs from other psychoactive compounds, making it a promising candidate for further research.
Mécanisme D'action
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide acts as a selective dopamine reuptake inhibitor (DRI) and a selective norepinephrine reuptake inhibitor (NRI). It has been found to have a higher affinity for the dopamine transporter (DAT) than for the norepinephrine transporter (NET), leading to a greater increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has been found to increase dopamine and norepinephrine levels in the brain, leading to increased mood and alertness. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments, including its unique mechanism of action and its ability to selectively increase dopamine and norepinephrine levels in the brain. However, its potential for abuse and its lack of FDA approval for human use are limitations that must be considered.
Orientations Futures
Further research is needed to fully understand the potential uses of N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide, including its potential as a treatment for mood disorders and neurological disorders. Future research should focus on optimizing synthesis methods, investigating the long-term effects of N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide on the brain, and exploring its potential for use in combination with other psychoactive compounds.
Méthodes De Synthèse
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with 1-phenylpropan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the use of a palladium catalyst or a modified Buchwald-Hartwig reaction.
Applications De Recherche Scientifique
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in treating depression, anxiety, and other mood disorders. It has also been researched for its potential use in treating Parkinson's disease and other neurological disorders. N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has been found to have a unique mechanism of action that differs from other psychoactive compounds, making it a promising candidate for further research.
Propriétés
IUPAC Name |
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-14(12-6-4-3-5-7-12)18-17(19)13-8-9-15-16(10-13)21-11-20-15/h3-10,14H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAOGXPQLJITIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4R*)-4-(hydroxymethyl)-1-[(2Z)-5-methyl-2-phenyl-2-hexen-1-yl]-3-piperidinol](/img/structure/B5376831.png)
![({5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,3,4-oxadiazol-2-yl}methyl)dimethylamine](/img/structure/B5376846.png)

![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)

![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5376908.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)